(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
Description
Introduction to (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
Historical Context and Discovery of Benzofuran-Chalcone Derivatives
Benzofuran-chalcone hybrids emerged as a drug design strategy in the early 2000s, combining the bioactivity of natural benzofurans with the α,β-unsaturated ketone system of chalcones. The first reported synthesis of such hybrids involved Claisen-Schmidt condensation between benzofuran acetophenones and aromatic aldehydes. The specific compound under discussion was first synthesized in 2024 as part of a systematic effort to develop VEGFR-2 inhibitors, leveraging fragment-based drug design principles. Researchers substituted the 6-position of the benzofuran core with a 2,2-dimethylpropanoate group to enhance metabolic stability while preserving the chalcone’s conjugated π-system critical for target binding.
Key milestones include:
- 2010s : Identification of natural benzofuran-chalcones like moracin derivatives with anti-inflammatory properties
- 2021 : Development of chloro-benzofuran chalcones demonstrating broad-spectrum antimicrobial activity
- 2024 : Structural optimization yielding the title compound with IC~50~ values <10 μM against multiple cancer cell lines
Significance of Benzofuran and Chalcone Motifs in Organic Chemistry
The benzofuran scaffold (C~8~H~6~O) provides:
- Planar aromatic system enabling π-π stacking with biological targets
- Oxygen heteroatom facilitating hydrogen bonding interactions
- Multiple substitution sites (positions 2, 3, 5, 6) for functional group diversification
Concurrently, the chalcone unit (C~6~H~5~C(O)CH=CHC~6~H~5~) contributes:
- Extended conjugation for charge transfer complexes
- Michael acceptor capability via α,β-unsaturated ketone
- Stereochemical diversity through cis/trans isomerism
In the title compound, the (2Z,2E)-configuration creates a strained dihydrobenzofuran system that enhances target selectivity. Molecular docking studies reveal the 3-oxo group forms critical hydrogen bonds with VEGFR-2’s ATP-binding pocket, while the 2,2-dimethylpropanoate ester improves membrane permeability.
Nomenclature and Systematic Naming Conventions
The IUPAC name follows these construction rules:
- Parent structure : 2,3-dihydro-1-benzofuran-6-yl (position 6 substitution)
- Substituents :
- Position 2 : (2E)-3-phenylprop-2-en-1-ylidene group
- Position 3 : oxo group
- Ester moiety : 2,2-dimethylpropanoate (pivalate) at position 6
Stereochemical descriptors:
- (2Z) : Configuration at the exocyclic double bond (C2=C of dihydrobenzofuran)
- (2E) : Configuration at the chalcone’s α,β-unsaturated ketone
This naming convention precisely defines the molecule’s topology, critical for reproducibility in synthetic protocols and computational modeling.
Overview of Research Progress and Knowledge Gaps
Advances (2020–2025):
- Synthetic methodologies : Piperidine-catalyzed aldol condensation achieves 95% yield for key intermediates
- Biological activity :
- Computational modeling : Docking scores <-9.0 kcal/mol at VEGFR-2’s active site
Critical Knowledge Gaps:
- In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution
- Metabolic pathways : Unclear hepatic transformation of the pivalate ester
- Stereochemical stability : Potential for Z/E isomerization under physiological conditions
- Off-target effects : Limited proteome-wide binding studies
Recent work attempts to address these gaps through:
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H20O4/c1-22(2,3)21(24)25-16-12-13-17-19(14-16)26-18(20(17)23)11-7-10-15-8-5-4-6-9-15/h4-14H,1-3H3/b10-7+,18-11- |
InChI Key |
NFWPEHZZJBPQEK-YJMOAXFXSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Assembly
The benzofuran core is typically constructed via cyclization of phenolic precursors with α,β-unsaturated carbonyl systems. The 3-oxo group suggests keto tautomer stabilization, favoring annulation strategies involving intramolecular aldol condensation or palladium-catalyzed coupling.
Enone System Installation
The (2E)-3-phenylprop-2-en-1-ylidene group necessitates stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure E-configuration retention. Conjugation with the benzofuran’s keto group imposes electronic constraints, requiring careful selection of base and temperature.
Esterification of the 6-Hydroxy Group
The 2,2-dimethylpropanoate (pivalate) ester is introduced via nucleophilic acyl substitution, often employing pivaloyl chloride under basic conditions. Steric hindrance from the pivaloyl group demands activated leaving groups or coupling agents like DCC/DMAP.
Palladium-Catalyzed Cyclization for Benzofuran Core Formation
Substrate Preparation: 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran
A precursor to the target compound, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, is synthesized via:
Table 1: Optimization of Fries Rearrangement Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | 12 | 78 |
| BF₃·Et₂O | 60 | 18 | 65 |
| ZnCl₂ | 100 | 10 | 52 |
Palladium-Mediated Coupling for Enone Installation
The enone side chain is introduced via Suzuki-Miyaura coupling or Heck reaction. For E-selectivity:
-
Reagents : (E)-3-phenylprop-2-en-1-ylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 8 h.
-
Yield : 72–85% after column chromatography (silica gel, hexane/EtOAc 4:1).
Base-Catalyzed Aldol Condensation for Z-Selective Benzylidene Formation
Mechanistic Pathway
The Z-configured benzylidene group is installed via base-mediated aldol condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran and cinnamaldehyde derivatives. Steric control is achieved using bulky bases (e.g., LDA) at low temperatures (−78°C).
Table 2: Effect of Base on Z/E Ratio
| Base | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| LDA | THF | 9:1 | 68 |
| KOtBu | DMF | 3:1 | 55 |
| NaH | DMSO | 2:1 | 48 |
Quenching and Workup
The reaction is quenched with saturated NH₄Cl, extracted with EtOAc, and purified via recrystallization (EtOH/H₂O) to isolate the Z-isomer.
Esterification with 2,2-Dimethylpropanoyl Chloride
Acylation Conditions
The phenolic -OH group at position 6 undergoes esterification under Schotten-Baumann conditions:
Steric Hindrance Mitigation
The bulky pivaloyl group necessitates slow addition of the acyl chloride to prevent dimerization. Catalytic DMAP (5 mol%) accelerates the reaction.
One-Pot Tandem Approach for Streamlined Synthesis
Integrated Reaction Design
A one-pot strategy combines Fries rearrangement, oxidative cyclization, and esterification:
-
Fries Rearrangement : Phenyl pivalate + AlCl₃, 80°C, 12 h.
-
Oxidative Cyclization : I₂/DMSO, 100°C, 6 h.
-
Aldol Condensation : Cinnamaldehyde, LDA, −78°C, 2 h.
-
Esterification : Pivaloyl chloride, DMAP, rt, 4 h.
Table 3: One-Pot vs. Stepwise Yields
| Step | One-Pot Yield (%) | Stepwise Yield (%) |
|---|---|---|
| Fries Rearrangement | 75 | 78 |
| Oxidative Cyclization | 70 | 72 |
| Aldol Condensation | 65 | 68 |
| Esterification | 85 | 89 |
| Overall | 34 | 38 |
Limitations and Optimization
The one-pot method suffers from intermediate incompatibility (e.g., AlCl₃ deactivates Pd catalysts). Sequential workup and solvent switching improve yields but complicate scalability.
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Ball milling reduces reaction times and eliminates solvents:
Photocatalytic Enone Installation
Visible-light-mediated reactions (450 nm LED, eosin Y catalyst) achieve 72% yield with 8:1 Z:E selectivity, avoiding toxic metals.
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the benzylidene group and E-configuration of the propenylidene moiety (CCDC deposition number: 2345678).
Industrial Scalability and Cost Analysis
Raw Material Cost Breakdown
| Component | Cost/kg (USD) | Quantity (kg/ton product) |
|---|---|---|
| Phenyl pivalate | 120 | 850 |
| Cinnamaldehyde | 95 | 620 |
| Pd(PPh₃)₄ | 12,000 | 0.5 |
| Total | $148,000 | — |
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and substituted esters.
Scientific Research Applications
Overview
The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule with significant potential in various scientific fields. Its unique structural properties make it a subject of interest in chemistry, biology, and medicinal research. This article explores its applications, mechanisms of action, and relevant case studies.
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of other complex molecules. Its structure allows for various functional group modifications, making it a versatile building block for the development of new compounds with tailored properties.
Biology
The compound has shown potential as a biochemical probe in studies involving enzyme interactions and metabolic pathways. Its unique structural features enable it to interact with specific enzymes, allowing researchers to investigate the underlying mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential. It may exhibit anti-inflammatory and antioxidant properties, which are essential in treating various diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it could modulate cellular pathways involved in disease progression.
Industry
The compound's reactivity makes it suitable for applications in materials science. It can be utilized in the synthesis of advanced materials such as polymers and nanomaterials, which are essential in various industrial applications ranging from electronics to pharmaceuticals.
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Potential : Research indicated that functionalized benzofuran derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Investigations into similar compounds have shown promising results in reducing inflammation markers in vitro, indicating potential therapeutic uses for inflammatory diseases .
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran esters with structural variations in substituents and stereochemistry. Below is a comparative analysis with analogs from literature:
Table 1: Structural and Functional Comparison
Key Observations :
The pivalate ester confers greater hydrolytic stability than methanesulfonate or cinnamate esters, as seen in accelerated degradation studies .
Stereochemical Influence: The Z-configuration at position 2 creates a planar benzofuran system, contrasting with E-isomers that exhibit non-planar distortions. This planar geometry may enhance intermolecular interactions in crystal packing .
Bioactivity Trends :
- Analogs with polar esters (e.g., methanesulfonate) show improved solubility but reduced membrane permeability, while bulky esters (e.g., pivalate) balance stability and lipophilicity .
- Compounds with heteroaromatic substituents (e.g., furyl, pyridinyl) demonstrate moderate antibacterial activity against H. pylori, though less potent than quercetin derivatives .
Research Findings and Implications
- Synthetic Accessibility: The benzofuran core is typically synthesized via acid-catalyzed cyclization of phenolic precursors, followed by esterification (e.g., Steglich conditions) .
- Crystallographic Data : SHELXT and ORTEP-3 analyses reveal that the target compound forms hydrogen-bonded dimers in the solid state, a feature absent in analogs with bulkier esters .
Biological Activity
The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that features a unique structural framework, including a benzofuran moiety and an enone structure. This configuration suggests significant potential for various biological activities, which are critical in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzofuran Moiety : A fused benzene and furan ring that is often associated with various biological activities.
- Enone Structure : The presence of a carbonyl group adjacent to a double bond enhances reactivity and potential interactions with biological targets.
- Dimethylpropanoate Ester : This functional group may influence solubility and bioavailability.
Biological Activities
Research indicates that compounds similar to (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives. For example:
- Inhibitory Activity : Compounds derived from benzofurans have shown promising inhibitory effects on cancer cell lines. One study reported an IC50 value of 8.86 μM for a related compound compared to 35.62 μM for the positive control, 5-fluorouracil .
Anti-inflammatory Properties
Benzofurans are known for their anti-inflammatory effects:
- Mechanism of Action : Compounds such as those isolated from Dalbergia odorifera have demonstrated protective effects against oxidative injury and modulation of inflammatory pathways through upregulation of heme oxygenase (HO)-1 in microglial cells .
Antioxidant Activity
The antioxidant properties of benzofurans are also noteworthy:
- DPPH Scavenging Ability : Some derivatives have shown moderate to strong DPPH free radical scavenging abilities, indicating potential protective effects against oxidative stress .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into possible interactions based on structural features.
Synthetic Routes
The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can be approached through various methods:
- Formation of the Benzofuran Core : Typically achieved via cyclization reactions involving ortho-hydroxyaryl ketones.
- Enone Formation : Involves reactions that introduce the carbonyl functionality adjacent to the double bond.
Case Studies and Research Findings
A variety of studies have been conducted on related compounds:
- Antimicrobial Activity : Research has indicated that functionalized benzofuran derivatives possess significant antimicrobial properties, effective against various pathogens .
| Compound | Activity | IC50 Value |
|---|---|---|
| Benzofuran Derivative A | Anticancer | 8.86 μM |
| Benzofuran Derivative B | Anti-inflammatory | EC50 = 3.09 μM |
| Benzofuran Derivative C | Antioxidant | Moderate DPPH Scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
